N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide
説明
N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a triazolo[4,5-d]pyrimidine derivative characterized by a fused heterocyclic core. Its structure includes a 2,4-difluorophenylacetamide group and a 4-methylbenzyl substituent at position 3 of the triazolo-pyrimidine scaffold. This compound shares structural homology with kinase inhibitors and bioactive molecules targeting adenosine receptors, as inferred from analogous compounds in the evidence . The synthesis of such derivatives typically involves nucleophilic substitution or coupling reactions under mild conditions, as demonstrated in related triazolo-pyrimidine syntheses using cesium carbonate and dry dimethylformamide (DMF) . Characterization via ¹H NMR, IR, and mass spectrometry confirms its structural integrity .
特性
IUPAC Name |
N-(2,4-difluorophenyl)-2-[3-[(4-methylphenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16F2N6O2/c1-12-2-4-13(5-3-12)9-28-19-18(25-26-28)20(30)27(11-23-19)10-17(29)24-16-7-6-14(21)8-15(16)22/h2-8,11H,9-10H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZIGQSDEUMPIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4)F)F)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16F2N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide typically involves multi-step organic reactions. The process begins with the preparation of the triazolopyrimidinone core, followed by the introduction of the difluorophenyl and acetamide groups. Common reagents used in these reactions include fluorinating agents, amines, and acylating agents. The reaction conditions often require controlled temperatures, inert atmospheres, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to scale up the process efficiently. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve consistent quality and high throughput while minimizing waste and environmental impact.
化学反応の分析
Types of Reactions
N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups to the difluorophenyl ring.
科学的研究の応用
Anticancer Activity
Recent studies have highlighted the anticancer properties of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide. Research published by Walid Fayad et al. demonstrated that this compound exhibited significant cytotoxic effects against various cancer cell lines when screened against a drug library on multicellular spheroids . The mechanism of action appears to involve the inhibition of specific signaling pathways crucial for cancer cell proliferation.
Antiviral Properties
The compound has also been investigated for its antiviral properties. A patent (US8410103B2) describes its use as an anti-HIV agent. The structure suggests that it may interfere with viral replication mechanisms or modulate host cellular responses to infection . This positions the compound as a potential candidate for further development in antiviral therapeutics.
Enzyme Inhibition
Another significant application is its role as an enzyme inhibitor. The compound's structural characteristics make it a suitable candidate for inhibiting dipeptidyl peptidase IV (DPP-IV), an enzyme involved in glucose metabolism and immune regulation. Compounds that inhibit DPP-IV are of particular interest in the treatment of type 2 diabetes and related metabolic disorders .
Synthesis and Derivatives
The synthesis of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide has been explored through various methods including microwave-assisted techniques that enhance yield and reduce reaction time. This approach not only facilitates the production of the compound but also opens avenues for developing derivatives with improved biological activities .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) of this compound is essential for optimizing its therapeutic efficacy. Modifications on the triazole and pyrimidine rings can lead to variations in biological activity and selectivity towards target enzymes or receptors. Research efforts are ongoing to elucidate these relationships to guide future drug design .
作用機序
The mechanism of action of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
類似化合物との比較
Table 1: Structural and Physicochemical Comparison
生物活性
N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide is a complex organic compound that has garnered attention in the pharmaceutical field due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure characterized by a triazolopyrimidine core, which is known for its diverse biological activities. The presence of difluorophenyl and methylphenyl groups enhances its pharmacological properties.
Molecular Formula
- Molecular Formula : C_{19}H_{18}F_{2}N_{4}O
The biological activity of N-(2,4-difluorophenyl)-2-{3-[(4-methylphenyl)methyl]-7-oxo-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl}acetamide primarily involves the inhibition of key enzymes such as dihydrofolate reductase (DHFR). DHFR plays a crucial role in folate metabolism and DNA synthesis. By inhibiting this enzyme, the compound effectively disrupts cellular replication processes, which is particularly beneficial in cancer therapy .
Anticancer Activity
Research has demonstrated that compounds with similar structures exhibit significant anticancer properties. For instance, studies indicate that triazolopyrimidine derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. The specific compound has shown promise in preclinical studies targeting various cancer cell lines.
Antimicrobial Activity
In addition to anticancer effects, there is emerging evidence suggesting antimicrobial properties. The structural components may interact with bacterial enzymes or cell membranes, leading to bactericidal effects.
Case Study 1: Anticancer Efficacy
A study conducted by Walid Fayad et al. identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that similar triazolopyrimidine derivatives exhibited potent cytotoxicity against several cancer types .
Case Study 2: Inhibition of DHFR
Research published in the Journal of Medicinal Chemistry detailed the efficacy of pyridopyrimidine derivatives as DHFR inhibitors. These compounds demonstrated high binding affinity to DHFR and effectively reduced tetrahydrofolate levels in treated cells, leading to impaired DNA synthesis and subsequent cell death .
| Study | Findings |
|---|---|
| Walid Fayad et al. | Identified potent anticancer activity in drug screening |
| Journal of Medicinal Chem. | High DHFR inhibition leading to reduced DNA synthesis |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
